molecular formula C22H22ClNO2 B3641601 2-(4-chloronaphthalen-1-yl)oxy-N-(2,6-diethylphenyl)acetamide

2-(4-chloronaphthalen-1-yl)oxy-N-(2,6-diethylphenyl)acetamide

Cat. No.: B3641601
M. Wt: 367.9 g/mol
InChI Key: XFXZYXQDYFTEOU-UHFFFAOYSA-N
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Description

2-(4-chloronaphthalen-1-yl)oxy-N-(2,6-diethylphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloronaphthalene moiety and a diethylphenyl group connected through an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloronaphthalen-1-yl)oxy-N-(2,6-diethylphenyl)acetamide typically involves the reaction of 4-chloronaphthalen-1-ol with N-(2,6-diethylphenyl)acetamide in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-chloronaphthalen-1-ol+N-(2,6-diethylphenyl)acetamideThis compound\text{4-chloronaphthalen-1-ol} + \text{N-(2,6-diethylphenyl)acetamide} \rightarrow \text{this compound} 4-chloronaphthalen-1-ol+N-(2,6-diethylphenyl)acetamide→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in a solid form.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloronaphthalen-1-yl)oxy-N-(2,6-diethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(4-chloronaphthalen-1-yl)oxy-N-(2,6-diethylphenyl)acetamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent or drug precursor.

    Industry: It can be used in the development of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-(4-chloronaphthalen-1-yl)oxy-N-(2,6-diethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2,6-diethylphenyl)acetamide
  • 2-[(4-chloronaphthalen-1-yl)oxy]-N-(3-cyanothiophen-2-yl)acetamide
  • 2-[(4-chloronaphthalen-1-yl)oxy]-N-(cyanomethyl)-N-phenylacetamide

Uniqueness

2-(4-chloronaphthalen-1-yl)oxy-N-(2,6-diethylphenyl)acetamide is unique due to its specific structural features, such as the presence of both chloronaphthalene and diethylphenyl groups. These features may confer distinct chemical and biological properties, making it valuable for specific applications.

Properties

IUPAC Name

2-(4-chloronaphthalen-1-yl)oxy-N-(2,6-diethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClNO2/c1-3-15-8-7-9-16(4-2)22(15)24-21(25)14-26-20-13-12-19(23)17-10-5-6-11-18(17)20/h5-13H,3-4,14H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXZYXQDYFTEOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)COC2=CC=C(C3=CC=CC=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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